6-(4-ethoxyphenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-Ethoxyphenyl)-N,3-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-N,3-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . The reaction is carried out in ethanol, and the resulting product is purified by recrystallization from ethanol, DMSO, or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)-N,3-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
6-(4-Ethoxyphenyl)-N,3-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has been studied for various scientific research applications, including:
Antibacterial Activity: The compound has shown promising antibacterial activity against various bacterial strains.
Anticonvulsant Activity: Some derivatives of this compound have been evaluated for their anticonvulsant activity and have shown potential in treating seizures.
Antifungal Activity: The compound has also demonstrated antifungal properties, making it a potential candidate for developing new antifungal agents.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-N,3-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt membrane integrity, leading to the inhibition of fungal growth . The compound’s anticonvulsant activity is believed to be related to its interaction with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticonvulsant activity.
3-(3-Chlorobenzo[b]thien-2-yl)-5H-1,2,4-triazolothiadiazino[5,6-b]quinoxaline: Studied for its potential pharmacological applications.
Uniqueness
6-(4-Ethoxyphenyl)-N,3-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethoxyphenyl and diphenyl groups contribute to its diverse pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N,3-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H23N5O2S/c1-2-32-20-15-13-17(14-16-20)21-22(24(31)26-19-11-7-4-8-12-19)33-25-28-27-23(30(25)29-21)18-9-5-3-6-10-18/h3-16,21-22,29H,2H2,1H3,(H,26,31) |
InChI Key |
GNLYHOHDEMFNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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